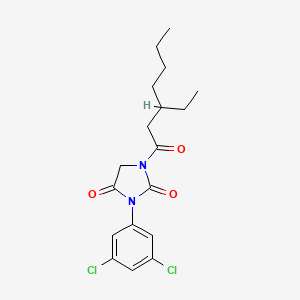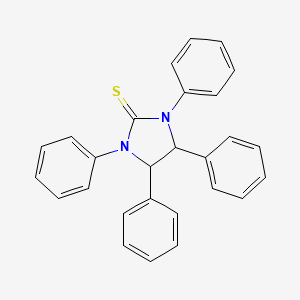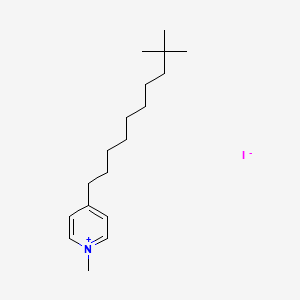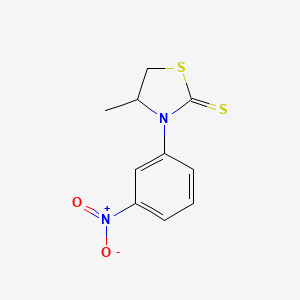
3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of dichlorophenyl and ethylheptanoyl groups in its structure suggests potential biological activity and industrial relevance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione typically involves the following steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the 3,5-dichlorophenyl group: This step may involve a nucleophilic substitution reaction where a dichlorobenzene derivative reacts with the imidazolidine-2,4-dione core.
Attachment of the 3-ethylheptanoyl group: This can be done through an acylation reaction using an appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of 3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The dichlorophenyl group may enhance binding affinity, while the imidazolidine-2,4-dione core could be involved in the compound’s reactivity.
類似化合物との比較
Similar Compounds
- 3-(3,5-Dichlorophenyl)-1-(3-ethylpentanoyl)imidazolidine-2,4-dione
- 3-(3,5-Dichlorophenyl)-1-(3-ethylhexanoyl)imidazolidine-2,4-dione
- 3-(3,5-Dichlorophenyl)-1-(3-ethylbutanoyl)imidazolidine-2,4-dione
Uniqueness
3-(3,5-Dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The length of the ethylheptanoyl chain, in particular, could influence its solubility, reactivity, and interaction with biological targets.
特性
CAS番号 |
112523-96-3 |
|---|---|
分子式 |
C18H22Cl2N2O3 |
分子量 |
385.3 g/mol |
IUPAC名 |
3-(3,5-dichlorophenyl)-1-(3-ethylheptanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H22Cl2N2O3/c1-3-5-6-12(4-2)7-16(23)21-11-17(24)22(18(21)25)15-9-13(19)8-14(20)10-15/h8-10,12H,3-7,11H2,1-2H3 |
InChIキー |
WXTDPTOZWXGMHB-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)



![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)
![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)



